Isodomoic acid D - 101977-26-8

Isodomoic acid D

Catalog Number: EVT-13262555
CAS Number: 101977-26-8
Molecular Formula: C15H21NO6
Molecular Weight: 311.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isodomoic acid D is a natural product found in Mytilus edulis with data available.
Synthesis Analysis

The synthesis of isodomoic acid D can be approached through various synthetic routes. A notable method involves the use of nickel-catalyzed cyclization, which constructs the pyrrolidine ring while establishing stereochemistry through selective introduction of substituents. This method allows for the efficient assembly of the compound from simpler precursors .

Another approach utilizes a convergent synthesis strategy, where the core fragment and side-chain fragment are synthesized separately and then combined. This method often employs metal-catalyzed reactions such as silylcarbocyclization and cross-coupling reactions to create the desired structural complexity .

Technical Details

  • Catalysts: Nickel, rhodium, and zirconium are commonly employed in the synthesis.
  • Key Reactions: Carbonylative silylcarbocyclization and Sonogashira coupling are critical steps in assembling the molecular framework.
Molecular Structure Analysis

Isodomoic acid D has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C15H21NO6C_{15}H_{21}NO_6, and it features a pyrrolidine ring along with several carboxylic acid functionalities.

Structural Data

  • Molecular Weight: Approximately 321.34 g/mol.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the molecular environment of hydrogen atoms within the compound.
  • Mass Spectrometry: The mass-to-charge ratio (m/z) values observed in mass spectrometry help confirm the presence of specific fragments indicative of isodomoic acid D.
Chemical Reactions Analysis

Isodomoic acid D participates in various chemical reactions typical of carboxylic acids and amines. It can undergo hydrolysis, esterification, and amidation reactions due to its functional groups.

Technical Details

  • Reactivity: The carboxylic acid groups can react with alcohols to form esters or with amines to form amides.
  • Degradation Pathways: Under certain conditions, isodomoic acid D can degrade into other compounds, including simpler acids or amines.
Mechanism of Action

The mechanism of action of isodomoic acid D primarily involves its interaction with glutamate receptors in the central nervous system. It mimics the action of glutamate, leading to excitatory neurotransmission.

Process Data

  • Neuroexcitatory Effects: Binding to glutamate receptors can result in increased neuronal firing rates.
  • Toxicological Implications: Prolonged exposure can lead to excitotoxicity, resulting in neuronal damage or death.
Physical and Chemical Properties Analysis

Isodomoic acid D exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically appears as a colorless or pale yellow liquid or solid.
  • Melting Point: Specific melting point data for isodomoic acid D is less documented but can be inferred from related compounds.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and methanol due to its carboxylic acid groups.
  • Stability: Sensitive to heat and light; storage conditions must be controlled to prevent degradation.
Applications

Isodomoic acid D has several scientific uses:

  • Neuroscience Research: Used as a tool for studying excitatory neurotransmission and receptor pharmacology.
  • Toxicology Studies: Investigated for its role in marine biotoxins and their effects on human health through shellfish consumption.
  • Pharmaceutical Research: Potentially useful in developing treatments for neurological disorders by modulating glutamate signaling pathways.
Biosynthesis and Biogenetic Pathways of Isodomoic Acid D

Origins in Diatoms and Red Algae: Precursor Relationships to Domoic Acid

Isodomoic acid D (Iso-D) belongs to the kainoid family of neurotoxins, primarily biosynthesized in diatoms (e.g., Pseudo-nitzschia multiseries, Nitzschia navis-varingica) and red algae (Chondria armata). It arises as an isomerization product of domoic acid (DA), sharing the same core structure of a trisubstituted pyrrolidine ring linked to a C10 isoprenoid chain but differing in the configuration at C5' (Table 1) [4] [10]. Biochemical studies confirm that Iso-D is a late-stage derivative in the DA biosynthetic pathway, originating from the cyclization of the linear precursor N-geranyl-L-glutamic acid (L-NGG) [4] [6]. In C. armata, isotopic labeling experiments demonstrate that L-NGG undergoes oxidative modifications at the C7' methyl group (to a carboxylic acid) and subsequent pyrrolidine ring closure, yielding isodomoic acid A/B as immediate precursors to Iso-D [1] [4].

Table 1: Structural Comparison of Domoic Acid and Key Isodomoic Acids

CompoundC1' ConfigurationC5' ConfigurationC7' Functional GroupPrimary Source
Domoic acid (DA)RSCOOHDiatoms, Red algae
Isodomoic acid ARRCOOHNitzschia navis-varingica
Isodomoic acid BSRCOOHNitzschia navis-varingica
Isodomoic acid DRRCOOHPseudo-nitzschia spp.

Genomic analyses reveal that both diatoms and red algae possess conserved biosynthetic gene clusters (BGCs) for kainoids. In diatoms, the dab cluster (dabA–D) encodes enzymes for DA synthesis, while red algae utilize the homologous rad cluster (radA–C) [1] [6]. Crucially, Iso-D is absent in red algae, suggesting its formation is diatom-specific and linked to post-cyclization modifications of isodomoic acid A [4] [7].

Enzymatic and Non-Enzymatic Mechanisms in Pyrrolidine Ring Formation

The pyrrolidine ring of Iso-D is formed via two distinct mechanisms:1. Enzymatic Cyclization: The α-ketoglutarate-dependent dioxygenase DabC (diatoms) or RadC (red algae) catalyzes the stereoselective cyclization of 7'-carboxy-L-NGG. This reaction involves:- Decarboxylation of the glutamate α-carboxyl group.- Radical-mediated C–N bond formation between C2 of glutamate and C3' of the geranyl chain.This generates isodomoic acid A (major) and B (minor) as direct products [1] [6]. In P. multiseries, DabC exhibits substrate selectivity for 7'-carboxy-L-NGG over L-NGG, accelerating cyclization kinetics by >50-fold [6].

  • Non-Enzymatic Isomerization: Iso-D arises from pH-dependent isomerization of isodomoic acid A (or DA) via retro-aldol/aldol rearrangement. This process is spontaneous under physiological conditions (pH 7.5–8.5, 15–25°C) and reverses the stereochemistry at C5' (Table 1) [4]. Studies in N. navis-varingica confirm that Iso-D accumulation increases in aging cultures, correlating with declining isodomoic acid A levels [10].

Table 2: Mechanisms Driving Pyrrolidine Ring Formation in Iso-D Biosynthesis

StageKey EnzymeChemical ProcessProductSelectivity
Precursor OxidationDabD/RadDC7' methyl → carboxylic acid (3-step oxidation)7'-carboxy-L-NGGSubstrate-specific
CyclizationDabC/RadCRadical-mediated C2–C3' bond formationIsodomoic acid A/BStereoselective
Isomerization to Iso-DNoneRetro-aldol/aldol at C5'Isodomoic acid DpH/Temperature-dependent

Role of Geranyl Diphosphate and Glutamate Condensation in Analog Synthesis

The foundational step in Iso-D biosynthesis is the Mg²⁺-dependent condensation of:

  • Geranyl diphosphate (GPP): A C10 isoprenoid derived from the methylerythritol phosphate (MEP) pathway.
  • L-Glutamate: An α-amino acid from the tricarboxylic acid (TCA) cycle.

This reaction is catalyzed by the N-prenyltransferase DabA (diatoms) or RadA (red algae), forming L-NGG via nucleophilic displacement of GPP’s diphosphate group by the amino group of glutamate (Fig. 1A) [4] [6]. Deuterium-tracing studies using [1-²H₂]geraniol confirm that both hydrogens at C1 of GPP are retained in L-NGG, ruling out an aldehyde-imine intermediate [3].

Fig. 1: Biosynthetic Condensation and Modifications

(A) Condensation Mechanism:  GPP + L-Glutamate → DabA/RadA → L-NGG  ↑  Mg²⁺ dependency, no C1 oxidation  (B) Structural Impact on Analog Synthesis:  Branch point at C7' oxidation:  - 7'-Methyl group → Iso-D (via COOH)  - Unmodified methyl → Kainic acid (red algae)  

DabA exhibits substrate promiscuity, accepting dimethylallyl diphosphate (DMAPP) and farnesyl diphosphate (FPP) to generate kainoid analogs (e.g., desmethyl-domoiates) [6]. However, L-glutamate is strictly required; substitutions with D-glutamate or other amino acids abolish activity [4]. This specificity ensures the correct (2S,3R,4R) configuration in the glutamate moiety, which is retained in Iso-D [4] [8].

Comparative Analysis of Biosynthetic Pathways Across Isodomoic Acid Variants

The biosynthetic divergence between Iso-D and other isodomoic acids hinges on three key variables:1. Oxidation State of C7':- Isodomoic acids A/B/D require full oxidation (COOH) at C7'.- Domoilactones (e.g., from C. armata) arise if the C1' carboxylic acid forms a lactone with the C5' hydroxyl [4].

  • Cyclization Stereochemistry:
  • DabC/RadC catalysis determines C1' stereochemistry:
  • R configuration → Isodomoic acid A/DA.
  • S configuration → Isodomoic acid B [1] [6].
  • Non-enzymatic isomerization at C5' converts isodomoic acid A → Iso-D [4] [10].
  • Species-Specific Gene Cluster Expression:
  • Diatoms (Pseudo-nitzschia, Nitzschia) express dabD (P450) for C7' oxidation, enabling Iso-D synthesis.
  • Red algae (C. armata) lack functional dabD homologs; hence, they accumulate earlier intermediates (e.g., 7'-methyl-isodomoic acids) but not Iso-D [1] [6].

Table 3: Distribution and Biosynthetic Drivers of Isodomoic Acids in Algae

ToxinC7' GroupKey Biosynthetic StepPrimary ProducerGenetic Basis
Isodomoic acid ACOOHDabC/RadC cyclization (C1' R)N. navis-varingicadab cluster expression
Isodomoic acid BCOOHDabC/RadC cyclization (C1' S)C. armata, N. navis-varingicarad/dab cluster expression
Isodomoic acid DCOOHIsomerization at C5'Pseudo-nitzschia spp.Post-cyclization pH shift
7'-Methyl-isodomoic ACH₃Incomplete C7' oxidationC. armatadabD deficiency

Phylogenetic analyses of dab genes indicate horizontal gene transfer between diatoms and red algae, yet Iso-D production remains constrained to diatoms due to their unique capacity for post-cyclization modifications [1] [7]. In N. navis-varingica, strain-specific variations in dabC expression further modulate ratios of isodomoic acids A/B versus Iso-D [7] [10].

Properties

CAS Number

101977-26-8

Product Name

Isodomoic acid D

IUPAC Name

(2S,3S,4S)-4-[(2Z,4Z,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

InChI

InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3-,8-4-/t9-,10+,11-,13+/m1/s1

InChI Key

VZFRNCSOCOPNDB-PQKHEMERSA-N

Canonical SMILES

CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O

Isomeric SMILES

C[C@H](/C=C\C=C(\C)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O

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